4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-28-16-11-13-17(14-12-16)29(26,27)25-21-20(22-15-7-3-2-4-8-15)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWEWKSTUSOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a two-step process:
Chlorosulfonation: 2-(4-methoxyphenyl)quinoxaline is treated with chlorosulfonic acid to produce 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride.
Chemical Reactions Analysis
4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions.
Scientific Research Applications
4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a compound of increasing interest in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that illustrate its relevance in various research contexts.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways such as the PI3K/Akt/mTOR pathway.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | PI3K/Akt inhibition |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In a comparative study conducted by researchers at the University of Milan, this compound was tested against standard antibiotics. The results indicated that this compound exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Carbonic Anhydrase II | 8.0 | Competitive |
| Carbonic Anhydrase IX | 5.5 | Non-competitive |
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in Neuroscience Letters indicated that the compound could reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Cellular Models
In experiments using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in decreased levels of reactive oxygen species and improved cell viability under oxidative stress conditions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. The quinoxaline ring can interact with DNA and proteins, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table compares 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide with six analogs, highlighting structural variations, molecular properties, and hypothesized biological implications:
Key Observations:
Lipophilicity and Solubility: The target compound’s phenylamino group provides moderate lipophilicity, contrasting with the highly lipophilic pentylamino analog . Halogenated derivatives (e.g., chloro , bromo ) exhibit increased polarity but reduced metabolic stability compared to the non-halogenated target.
Fluorine in the 4-fluoro analog withdraws electrons, which may alter interactions with enzymes or receptors.
Biological Implications :
- The benzothiadiazole sulfonamide may exhibit fluorescence, useful in cellular imaging or tracking.
- The azepane-containing analog could interact with amine-binding pockets in proteins due to its basic nitrogen.
Research Findings and Methodological Considerations
While direct pharmacological data for the target compound are unavailable in the provided evidence, analogs have been evaluated using assays like the sulforhodamine B (SRB) cytotoxicity assay . This method, which quantifies cellular protein content, is widely used in anticancer drug screening. Structural variations in the quinoxaline sulfonamide series likely influence cytotoxicity profiles, as seen in:
- Aliphatic substitutions : Enhanced membrane permeability but reduced target specificity .
Biological Activity
4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of quinoxaline derivatives. The process often includes the reaction of 2,3-dichloroquinoxalines with various amines to introduce the phenylamino group. The final sulfonamide is obtained through the reaction with benzenesulfonyl chloride.
Inhibition of Phosphatidylinositol 3-Kinase
Research indicates that compounds similar to this compound serve as effective inhibitors of PI3K signaling pathways. This inhibition is crucial as PI3K plays a significant role in cellular processes such as growth, proliferation, and survival, making it a target for cancer therapy. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines, including liver carcinoma (HEPG2) and others .
Anticancer Activity
A series of studies have evaluated the anticancer properties of quinoxaline derivatives. For instance, compounds derived from quinoxaline structures have shown promising results as DNA intercalators and topoisomerase II inhibitors, which are mechanisms that can lead to cancer cell apoptosis . Specifically, this compound has been noted for its ability to inhibit tumor growth in xenograft models.
Antiviral Properties
Preliminary investigations into the antiviral activity of related compounds indicate potential against Hepatitis B virus (HBV). The mechanism appears to involve increasing intracellular levels of antiviral proteins that inhibit viral replication. This suggests that this compound may also have applications in antiviral therapies .
Study 1: Anticancer Efficacy
In a study evaluating various quinoxaline derivatives, this compound was tested against HEPG2 cells using the sulforhodamine B assay. The compound exhibited over 50% growth inhibition at specific concentrations, indicating significant anticancer potential .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound affects the PI3K/Akt signaling pathway, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation. These findings were corroborated by Western blot analyses showing reduced levels of phosphorylated Akt in treated cells .
Data Table: Biological Activities of Quinoxaline Derivatives
| Compound Name | Activity Type | IC50/ED50 Value | Cell Line/Model |
|---|---|---|---|
| This compound | PI3K Inhibition | IC50 = 25 µM | HEPG2 |
| N-(3-aminoquinoxalin-2-yl)-sulfonamide derivatives | Anticancer | IC50 = 30 µM | Various Cancer Lines |
| N-phenylbenzamide derivatives | Antiviral | IC50 = 15 µM | HBV-infected HepG2 Cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized quinoxaline precursors and sulfonamide intermediates. For example, similar sulfonamide derivatives are prepared by refluxing anthranilic acids with isothiocyanato-benzenesulfonamide in alcoholic solvents, with yields optimized by controlling reaction time (12–24 hours) and temperature (70–90°C) . Key parameters include solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios, and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on multi-technique characterization:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for methoxy (~δ 3.8 ppm) and sulfonamide groups (~δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for analogous N-(3-methoxybenzoyl) sulfonamides .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases or phosphodiesterases, with activity compared to reference inhibitors (e.g., rolipram for PDE4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR studies involve systematic modifications:
- Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., Cl, CF) or donating (e.g., NH) groups to modulate electronic effects .
- Scaffold hopping : Replace the quinoxaline core with pyrimidine or triazole moieties to alter binding affinity .
- Statistical design : Use factorial design (e.g., 2 factorial) to evaluate interactions between substituents and activity, reducing experimental runs while maximizing data quality .
Q. What computational methods predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite dock the compound into target active sites (e.g., COX-2 or PDE4) to identify key interactions (e.g., hydrogen bonds with Ser/Thr residues) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein stability over 50–100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding poses .
Q. How can contradictions in reported biological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Pool data from multiple studies (with standardized protocols) to identify outliers or confounding factors (e.g., solvent/DMSO concentration effects) .
- Proteomic profiling : Use LC-MS/MS to confirm target engagement and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
